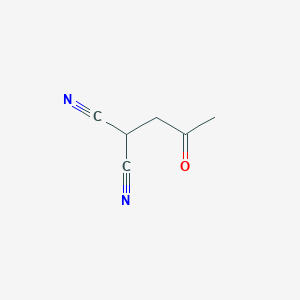

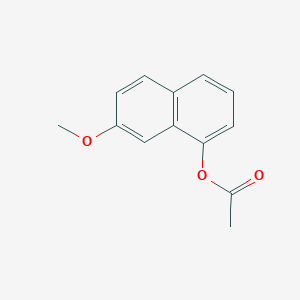

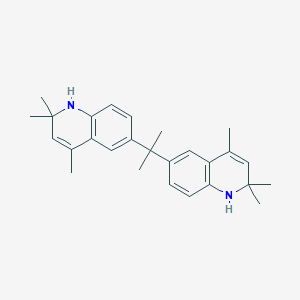

![molecular formula C8H7ClN2OS B045549 2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide CAS No. 263137-41-3](/img/structure/B45549.png)

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide" involves the reaction of amino-cyano-thiophenes with ethyl cyanoacetate, leading to cyanoacetamide derivatives. These derivatives serve as precursors for synthesizing a diverse range of heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways leverage regioselective attacks and/or cyclization, facilitated by the cyanoacetamido moiety, resulting in products with significant antitumor activities (H. Shams et al., 2010).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular conformation of chloroacetamide derivatives. For instance, the conformation of the N—H bond in similar structures, such as "2-Chloro-N-(3-methylphenyl)acetamide," is syn to the meta-methyl group, revealing intricate details about intramolecular hydrogen bonding and geometric parameters (B. Gowda et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of cyanoacetamide derivatives encompasses a wide range of reactions, leading to the formation of various heterocyclic frameworks. These reactions often involve interactions with phenyl isothiocyanate, malononitrile, ethyl cyanoacetate, and hydrazonyl chlorides, illustrating the compound's versatility in synthesizing thiophene, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives (M. A. Khalil et al., 2012).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of "2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide" derivatives are characterized by their reactivity towards different chemical agents, leading to a broad spectrum of heterocyclic compounds. These properties are pivotal for exploring the compound's utility in pharmaceutical research and material science, particularly in synthesizing compounds with potential antitumor and antimicrobial activities (H. Shams et al., 2010; Şukriye Çakmak et al., 2022).

Applications De Recherche Scientifique

Antitumor Activity

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide has shown potential in antitumor applications. Research indicates that derivatives of this compound have been studied for their inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthetic procedures involved are typically one-pot reactions under mild conditions, offering ease of production and diverse reactive sites for further biological investigations (Shams et al., 2010).

Synthesis and Characterization for Antimicrobial Activity

Another important area of research involving this compound is its role in the synthesis of antimicrobial agents. It has been used as a precursor for creating a variety of compounds with significant antibacterial and antifungal activities. This includes the development of novel imines and thiazolidinones, as well as other derivatives that show promise as antimicrobial agents (Fuloria et al., 2009).

Exploration in Other Areas

Research on 2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide also extends to various other fields. This includes its use in the synthesis of heterocyclic compounds, which have applications in medicinal chemistry, and the study of its metabolites in human and rat liver microsomes to understand its metabolic pathways and potential environmental impact (Coleman et al., 2000).

Propriétés

IUPAC Name |

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c9-4-8(12)11-6(5-10)7-2-1-3-13-7/h1-3,6H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNBPIJOFMALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

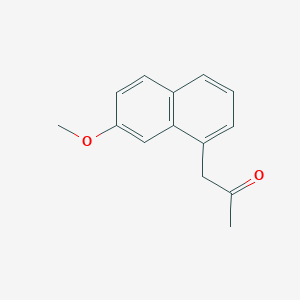

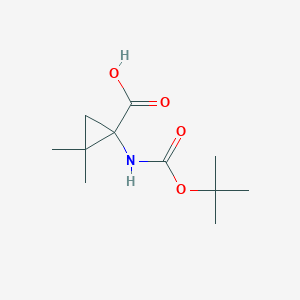

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

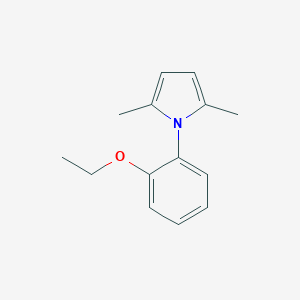

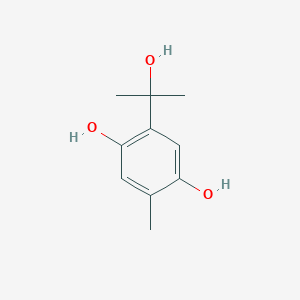

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

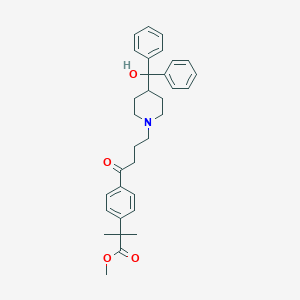

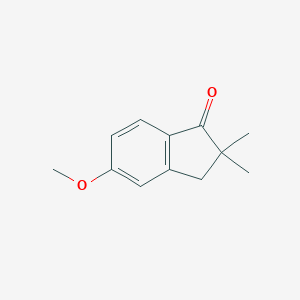

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)